Enantiomeric Identity Validation: Optical Rotation Comparison of (R)- vs. (S)-Isomers
The (R)-enantiomer of the 4-chloro-homophenylalanine scaffold exhibits a positive specific rotation, while the corresponding (S)-isomer is levorotatory, providing a direct, quantifiable metric for identity and enantiomeric purity confirmation upon procurement [REFS-1, REFS-2]. For the closely related β-isomer of the same scaffold, the measured optical rotation for the (R)-form is [α]D20 = +20 ± 2° (c=1, DMF), in contrast to [α]D25 = -19.0 ± 2° for the (S)-form [REFS-1, REFS-2]. This large magnitude of opposite rotation is a critical quality control checkpoint; incorrect enantiomeric configuration will invert the α-carbon chirality and fundamentally alter the three-dimensional presentation of peptide pharmacophores [1].
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D20 = +20 ± 2° (c=1, DMF) for the β-(R)-isomer scaffold; NLT 98% purity confirmed by HPLC and NMR for the α-(R)-isomer [REFS-1, REFS-4] |
| Comparator Or Baseline | (S)-enantiomer: [α]D25 = -19.0 ± 2° for the β-(S)-isomer; L-enantiomer α-isomer purity typically ≥95% [REFS-2, REFS-5] |
| Quantified Difference | Absolute optical rotation sign inversion (positive vs. negative); ~39° total spread in specific rotation between enantiomers |
| Conditions | Polarimetry; DMF solvent, c=1 (β-isomer data). α-Isomer identity confirmed by 1H NMR, HPLC, and LC-MS as per vendor documentation. |
Why This Matters
For a procurement scientist, this differential confirms that the received material is the correct (R)-enantiomer, not the (S)-isomer, which is non-negotiable for projects requiring D-amino acid-induced turn stabilization or protease resistance.
- [1] Fischer, P.M. (2003). 'D-Amino Acids in Peptide Synthesis.' In: Goodman, M. et al. (eds.), Houben-Weyl Methods of Organic Chemistry, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. [Class-Level Principle: Incorporation of D-amino acids alters backbone conformation and enhances proteolytic stability.] View Source
